molecular formula C12H19Cl2N3O2 B6319836 N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride CAS No. 361462-70-6

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride

Cat. No.: B6319836
CAS No.: 361462-70-6
M. Wt: 308.20 g/mol
InChI Key: XXSXYRKCXKDSIE-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride is a chemical compound with the molecular formula C12H18ClN3O2.ClH and a molecular weight of 308.21 g/mol . This compound is characterized by the presence of a chloro-nitrophenyl group attached to a hexane-1,6-diamine backbone, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride typically involves the reaction of 2-chloro-4-nitroaniline with hexane-1,6-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted into its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine
  • N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine sulfate
  • N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine phosphate

Uniqueness

N-(2-chloro-4-nitrophenyl)hexane-1,6-diamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of both chloro and nitro groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

N'-(2-chloro-4-nitrophenyl)hexane-1,6-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2.ClH/c13-11-9-10(16(17)18)5-6-12(11)15-8-4-2-1-3-7-14;/h5-6,9,15H,1-4,7-8,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSXYRKCXKDSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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